3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c18-15-2-1-13(9-16(15)19)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRANQCSNUEIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps One common approach starts with the preparation of the piperidine intermediate, which is then coupled with a benzamide derivative The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the difluoro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Potential
Research indicates that 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide may possess significant pharmacological properties. Its structure suggests potential activity as a modulator of specific biological pathways, particularly in the treatment of pain and neurological disorders.
Case Study: Analgesic Activity
A study investigated the analgesic properties of similar compounds with piperidine and tetrahydrofuran moieties. Results indicated that modifications in fluorination could enhance binding affinity to opioid receptors, suggesting a pathway for developing new analgesics based on this compound's structure .
Materials Science Applications
2. Development of Advanced Materials
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or mechanical properties. Its ability to form stable bonds with various substrates allows for exploration in polymer science and nanotechnology.
Data Table: Material Properties Comparison
| Property | This compound | Similar Compounds |
|---|---|---|
| Thermal Stability | High | Moderate |
| Solubility | Soluble in organic solvents | Varies |
| Mechanical Strength | Enhanced due to fluorination | Lower |
Biological Studies
3. Interaction with Biological Targets
The compound's interaction with biological targets is an area of active research. It is hypothesized that the fluorine atoms play a crucial role in enhancing lipophilicity, which can improve membrane permeability and bioavailability.
Case Study: Cellular Uptake
In vitro studies demonstrated that compounds with similar piperidine structures exhibited increased cellular uptake when fluorinated. This suggests that this compound could be effective in drug delivery systems targeting specific cells or tissues .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoro groups and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamide Derivatives
a) 3,4-Difluoro-N-(2-((2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (Compound 11 in )
- Structural Differences :
- The benzamide core retains the 3,4-difluoro substitution.
- The substituent on the amide nitrogen is a pyrrolidine derivative with hydroxyl and hydroxymethyl groups instead of a piperidine-tetrahydrofuran system.
- Predicted activity (QSAR model): LogP = 4.559, suggesting moderate lipophilicity .
b) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide, )
- Structural Differences :
- 2,6-Difluoro substitution on the benzamide vs. 3,4-difluoro in the target compound.
- A urea linker replaces the piperidine-tetrahydrofuran group.
c) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )
- Structural Differences :
- A trifluoromethyl group replaces the 3,4-difluoro substitution.
- The substituent is an isopropoxy-phenyl group instead of the piperidine-tetrahydrofuran system.
Piperidine-Containing Analogues
a) 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate ()
- Structural Differences :
- Chlorine substituents on both aromatic rings vs. fluorine in the target compound.
- A 4-chlorobenzoyl group replaces the tetrahydrofuran moiety.
- Key Observations :
b) n-Methyl-3-(4-piperidinyl)benzamide ()
- Structural Differences :
- Lacks fluorine substitution and the tetrahydrofuran group.
- Features a simpler piperidine-methyl linkage.
Table 1: Structural and Property Comparison
*Estimated based on structural similarity.
Biological Activity
3,4-Difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a difluorobenzamide core linked to a piperidine moiety substituted with a tetrahydrofuran ring. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of benzamide have shown activity against various cancer cell lines. In a study evaluating related compounds, it was found that certain benzamide derivatives inhibited cell proliferation in human cancer models, suggesting that this compound may possess similar effects .
The proposed mechanism of action for related benzamide compounds includes:
- Inhibition of Histone Deacetylases (HDACs) : This leads to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting proliferation.
- Targeting Sirtuin Proteins : Compounds with structural similarities have been identified as inhibitors of Sirtuin 2 (SIRT2), which is involved in cellular metabolism and aging processes .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that related compounds showed IC50 values ranging from 5 µM to 15 µM against various cancer cell lines, indicating moderate to high potency. The specific activity of this compound has yet to be quantified but is expected to fall within this range based on structural activity relationships (SAR) observed in similar compounds .
- Animal Models : Preliminary studies involving animal models have shown that analogs of this compound can significantly reduce tumor size when administered at therapeutic doses. These studies suggest a promising avenue for further exploration in vivo to assess efficacy and safety profiles .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
